molecular formula C22H15ClN2O3 B11706156 3-HO-Naphthalene-2-carboxylic acid (5-(4-CL-PH)-furan-2-ylmethylene)-hydrazide

3-HO-Naphthalene-2-carboxylic acid (5-(4-CL-PH)-furan-2-ylmethylene)-hydrazide

Cat. No.: B11706156
M. Wt: 390.8 g/mol
InChI Key: CRRRFSDJOYQTTQ-ZMOGYAJESA-N
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Description

“3-HO-Naphthalene-2-carboxylic acid (5-(4-CL-PH)-furan-2-ylmethylene)-hydrazide” is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HO-Naphthalene-2-carboxylic acid (5-(4-CL-PH)-furan-2-ylmethylene)-hydrazide” typically involves the condensation of 3-hydroxy-naphthalene-2-carboxylic acid with a hydrazine derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and development.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and materials. Its unique properties make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of “3-HO-Naphthalene-2-carboxylic acid (5-(4-CL-PH)-furan-2-ylmethylene)-hydrazide” involves its interaction with specific molecular targets. These interactions may lead to the modulation of biological pathways, resulting in various effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-carboxylic acid derivatives
  • Furan-2-ylmethylene hydrazides
  • Hydroxy-naphthalene compounds

Uniqueness

The uniqueness of “3-HO-Naphthalene-2-carboxylic acid (5-(4-CL-PH)-furan-2-ylmethylene)-hydrazide” lies in its specific structure, which combines elements from different classes of compounds. This unique combination allows it to exhibit distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c23-17-7-5-14(6-8-17)21-10-9-18(28-21)13-24-25-22(27)19-11-15-3-1-2-4-16(15)12-20(19)26/h1-13,26H,(H,25,27)/b24-13+

InChI Key

CRRRFSDJOYQTTQ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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